molecular formula C12H19NO2 B2601751 Tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate CAS No. 1955548-11-4

Tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate

Cat. No.: B2601751
CAS No.: 1955548-11-4
M. Wt: 209.289
InChI Key: WXVRXFBFOUAZMD-UHFFFAOYSA-N
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Description

Tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate (molecular formula: C₁₂H₁₉NO₂) is a spirocyclic compound featuring a bicyclic system where a five-membered azaspiro ring (containing nitrogen) is fused to a four-membered carbocyclic ring. The structure includes a tert-butyl carboxylate ester group and a conjugated double bond (oct-7-ene) . Key properties include:

  • Molecular Weight: 209.29 g/mol
  • Collision Cross-Section (CCS): Predicted values range from 146.6 Ų ([M-H]⁻) to 154.0 Ų ([M+NH₄]⁺), indicative of its compact yet strained spirocyclic geometry .

Properties

IUPAC Name

tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-11(2,3)15-10(14)13-9-5-8-12(13)6-4-7-12/h5,8H,4,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVRXFBFOUAZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor compound in the presence of a base and a suitable solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Structural and Functional Group Variations

Compound A : tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1408074-46-3)
  • Molecular Formula: C₁₁H₁₉NO₄
  • Key Differences :
    • Replaces the nitrogen in the 5-aza position with oxygen (5-oxa).
    • Contains a hydroxyl group (-OH) at the 7-position instead of a double bond.
  • Impact on Properties :
    • Increased polarity due to the hydroxyl group, enhancing solubility in protic solvents.
    • Reduced ring strain compared to the unsaturated analog.
    • Application : Used as a spirocyclic building block for diversification, leveraging the hydroxyl group for further functionalization (e.g., etherification or oxidation) .
Compound B : tert-Butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 2225144-48-7)
  • Molecular Formula: C₁₂H₁₈ClNO₆S
  • Key Differences :
    • Incorporates a chlorosulfonylmethyl (-CH₂SO₂Cl) substituent and a ketone (7-oxo).
    • Features a 6-oxa ring (oxygen in the six-membered ring).
  • Impact on Properties :
    • High reactivity due to the chlorosulfonyl group, enabling nucleophilic substitution (e.g., formation of sulfonamides).
    • Increased molecular weight (339.79 g/mol) and polarity, affecting chromatographic behavior.
    • Application : Likely serves as an intermediate for introducing sulfonyl-based functionalities in drug discovery .
Compound C : (R)-1-((R)-hydroxy(phenyl)methyl)-5-azaspiro[4.4]nonan-5-ium bromide (PTC-A)
  • Key Differences :
    • Larger spiro system (spiro[4.4] vs. spiro[3.4]).
    • Contains a quaternary ammonium center and a chiral benzyl alcohol moiety.
  • Impact on Properties: Enhanced steric bulk and chirality, critical for asymmetric catalysis.

Biological Activity

Tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Structural Overview

  • Molecular Formula : C12_{12}H19_{19}NO2_2
  • Molecular Weight : 209.28 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1955548-11-4

The compound features a spirocyclic structure, which is known to influence its interaction with biological targets, potentially enhancing its pharmacological properties.

The mechanism of action for this compound involves its ability to interact with various enzymes and receptors within biological systems. The spirocyclic structure allows it to fit into specific binding sites, modulating enzyme activity and influencing metabolic pathways.

Enzyme Inhibition Studies

Enzyme inhibition studies are crucial for understanding the biological activity of new compounds. Compounds similar to tert-butyl 5-azaspiro[3.4]oct-7-ene have shown promising results against various enzymes:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : Some derivatives exhibited significant inhibitory effects, indicating a potential role in metabolic regulation.
  • Cyclooxygenase (COX) : Inhibition of COX enzymes is linked to anti-inflammatory effects, which could be relevant for therapeutic applications in inflammatory diseases.

Safety and Toxicology

Safety data sheets indicate that this compound may pose certain risks:

  • Acute Toxicity : Classified under Category 4 for oral toxicity.
  • Irritation Potential : Causes skin irritation and serious eye irritation (Categories 2 and 2A respectively).

These safety considerations are essential for any future therapeutic applications.

Research Applications

This compound is being explored for various applications:

  • Pharmaceutical Development : As a building block in synthesizing more complex molecules aimed at treating diseases such as cancer and metabolic disorders.
  • Material Science : Potential use in developing new materials due to its unique structural properties.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate, and how are they experimentally determined?

  • Answer: The compound’s molecular formula is C₁₂H₁₉NO₃ with a molecular weight of 225.28 g/mol . Predicted properties include a density of 1.14±0.1 g/cm³ , boiling point of 331.8±35.0 °C , and pKa of -1.96±0.20 . Experimental determination involves:

  • Density: Gas pycnometry or computational modeling (e.g., DFT calculations).
  • Boiling point: Thermogravimetric analysis (TGA) under controlled conditions.
  • pKa: Potentiometric titration or UV-Vis spectroscopy in buffered solutions.

Q. What synthetic routes are reported for this compound?

  • Answer: The compound is synthesized via spirocyclic annulation strategies. A common approach involves:

Cyclization of a bicyclic precursor (e.g., using tert-butyl carbamate protecting groups).

Ring-closing metathesis (RCM) or intramolecular Heck reactions to form the spirocyclic core .

  • Key step: Protection of the amine group with tert-butoxycarbonyl (Boc) to prevent side reactions .

Q. How can the purity and structural integrity of this compound be validated?

  • Answer: Use orthogonal analytical methods:

  • Purity: Reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) or GC-MS .
  • Structural confirmation:
  • NMR: Compare ¹H/¹³C spectra with predicted shifts (e.g., δ ~1.4 ppm for tert-butyl protons).
  • Mass spectrometry: ESI-MS to confirm molecular ion peak (m/z 225.28) .

Q. What safety precautions are required during handling?

  • Answer: Follow OSHA-compliant protocols:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation.
  • Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this spirocyclic compound?

  • Answer: Contradictions often arise from dynamic ring puckering or conformational flexibility. Mitigation strategies:

  • Variable-temperature NMR: Analyze at low temperatures (e.g., -40°C) to "freeze" conformers.
  • Computational modeling: Use molecular dynamics (MD) simulations to predict dominant conformations .
  • X-ray crystallography: Resolve absolute configuration via SHELXL refinement .

Q. What factorial design approaches optimize the synthesis yield of this compound?

  • Answer: A 2³ factorial design can evaluate factors like:

  • Variables: Catalyst loading, temperature, reaction time.
  • Response surface methodology (RSM): Identify interactions between variables.
  • Example: Higher catalyst load (5 mol%) and lower temperature (60°C) may maximize yield while minimizing side products .

Q. How can computational methods predict the reactivity of this compound in derivatization reactions?

  • Answer:

  • DFT calculations: Map frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • Docking studies: Predict binding affinity for biological targets (e.g., enzymes) using AutoDock Vina.
  • Example: The sp³-hybridized nitrogen in the azaspiro ring is a potential site for electrophilic substitution .

Q. What strategies address challenges in introducing functional groups to the spirocyclic framework?

  • Answer:

  • Directed C-H activation: Use palladium catalysts to functionalize inert positions.
  • Protection-deprotection: Temporarily block reactive sites (e.g., Boc group removal with TFA) .
  • Case study: Amination at the 7-position via Buchwald-Hartwig coupling, achieving >80% yield .

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